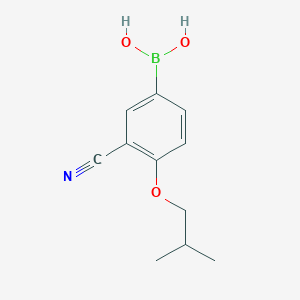

(3-Cyano-4-isobutoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

[3-cyano-4-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLYHURWZGCNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC(C)C)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano 4 Isobutoxyphenyl Boronic Acid

Direct Boronylation Approaches

Direct borylation methods typically involve the conversion of an aryl halide precursor, in this case, a halogenated derivative of 2-isobutoxybenzonitrile, into the corresponding boronic acid. This transformation is often accomplished through the reaction with a suitable boron-containing reagent.

Reaction of Aryl Halides with Boron Reagents (e.g., Trialkyl Borates)

A common and direct method for the synthesis of aryl boronic acids is the reaction of an aryl halide with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, in the presence of a strong base at low temperatures. This approach, however, often necessitates the prior formation of an organometallic intermediate, as the direct reaction between the aryl halide and the borate is generally not feasible. The subsequent sections on organolithium and Grignard reagents detail the in-situ generation of these reactive intermediates, which then readily react with trialkyl borates.

Halogen-Metal Exchange and Subsequent Boron Quench

Halogen-metal exchange is a powerful technique for the preparation of organometallic compounds, which can then be quenched with an electrophilic boron source to yield the desired boronic acid. adichemistry.com This method is particularly useful for introducing the boronic acid functionality onto an aromatic ring that is already appropriately substituted.

The synthesis of (3-Cyano-4-isobutoxyphenyl)boronic acid can be envisioned via a lithium-halogen exchange reaction. This process would commence with the precursor 5-bromo-2-isobutoxybenzonitrile (B1400259). This starting material can be prepared by the bromination of 2-isobutoxybenzonitrile.

In a typical procedure, 5-bromo-2-isobutoxybenzonitrile is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature, commonly -78°C, under an inert atmosphere. An organolithium reagent, typically n-butyllithium (n-BuLi), is then added dropwise. The n-BuLi undergoes a rapid halogen-metal exchange with the aryl bromide, forming the corresponding aryllithium intermediate. This highly reactive species is then quenched by the addition of a trialkyl borate, such as triisopropyl borate. The reaction mixture is allowed to warm to room temperature before being hydrolyzed with an aqueous acid to yield this compound. nih.gov

Table 1: Illustrative Reaction Conditions for Lithiation-Borylation

| Step | Reagent | Solvent | Temperature |

| Halogen-Metal Exchange | n-Butyllithium | THF | -78°C |

| Borylation | Triisopropyl borate | THF | -78°C to room temp. |

| Hydrolysis | Aqueous Acid (e.g., HCl) | - | Room temp. |

An alternative and widely used method for the synthesis of aryl boronic acids involves the use of Grignard reagents. mnstate.edunih.gov This pathway also begins with the aryl halide precursor, 5-bromo-2-isobutoxybenzonitrile.

The Grignard reagent is prepared by reacting 5-bromo-2-isobutoxybenzonitrile with magnesium turnings in an anhydrous ether solvent like THF. adichemistry.com The reaction is often initiated with a small crystal of iodine. Once the Grignard reagent, (3-cyano-4-isobutoxyphenyl)magnesium bromide, is formed, it is then added to a solution of a trialkyl borate, such as trimethyl borate, at low temperatures. Similar to the organolithium route, the reaction is subsequently quenched with an aqueous acid to hydrolyze the boronate ester intermediate and afford the final product, this compound.

Table 2: Illustrative Reaction Conditions for Grignard-Based Borylation

| Step | Reagent | Solvent | Temperature |

| Grignard Formation | Magnesium, Iodine (cat.) | THF | Reflux |

| Borylation | Trimethyl borate | THF | Low temperature |

| Hydrolysis | Aqueous Acid (e.g., HCl) | - | Room temp. |

Multistep Convergent Synthetic Pathways from Precursors

Multistep syntheses allow for the construction of this compound from more readily available starting materials through a series of chemical transformations. These pathways often involve the derivatization of substituted phenols or benzonitriles.

Derivatization from Substituted Phenols or Benzonitriles

A plausible multistep synthesis of this compound can commence from 4-hydroxybenzonitrile (B152051). A synthetic route analogous to the preparation of related compounds involves a sequence of bromination, etherification, and finally, conversion of the bromo group to a boronic acid. researchgate.net

The synthesis would begin with the bromination of 4-hydroxybenzonitrile to introduce a bromine atom at the 3-position, yielding 3-bromo-4-hydroxybenzonitrile (B56826). researchgate.net This intermediate is then subjected to an etherification reaction with isobutyl bromide in the presence of a base, such as potassium carbonate, to form 5-bromo-2-isobutoxybenzonitrile. researchgate.net At this stage, the previously described direct borylation approaches can be employed. For instance, the 5-bromo-2-isobutoxybenzonitrile can be converted to the target boronic acid via a halogen-metal exchange with n-butyllithium followed by quenching with a trialkyl borate and subsequent hydrolysis.

Another convergent approach could start from 3-cyano-4-hydroxyphenylboronic acid. This precursor could potentially be synthesized and then subjected to an O-alkylation reaction with isobutyl bromide under basic conditions to furnish the desired this compound.

A patent for a related compound, 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid, describes a synthetic sequence starting from 4-hydroxybenzonitrile. The process involves bromination to give 3-bromo-4-hydroxybenzonitrile, followed by alkylation with isobutyl bromide to yield 3-bromo-4-isobutoxybenzonitrile (B1373109). This intermediate is then subjected to cyanation with cuprous cyanide. google.com While this particular patent does not lead directly to the boronic acid, it establishes a reliable method for constructing the 3-cyano-4-isobutoxyphenyl core structure from simple precursors.

Introduction of the Cyano Group in Intermediate Stages

The introduction of the nitrile or cyano (-CN) functional group is a pivotal step in the synthesis of the target molecule. nih.gov This group is a versatile precursor for various other functionalities such as amines, amides, and carboxylic acids. rsc.org In the context of synthesizing precursors for this compound, a common strategy involves the cyanation of an aryl halide.

One documented route utilizes cuprous cyanide to displace a bromine atom from a substituted benzene (B151609) ring. google.com For instance, a precursor like 3-bromo-4-isobutoxybenzonitrile can be subjected to a cyanation reaction. google.com This method is a well-established transformation in organic synthesis. Another powerful technique is the palladium-catalyzed cyanation of aryl boronic acids themselves, a process known as deborylative cyanation. rsc.org This reaction involves treating a boronic acid with a cyanating agent in the presence of a palladium catalyst. rsc.org While effective, some protocols for this type of reaction can require harsh conditions, such as high temperatures (150 °C) and prolonged reaction times, which may necessitate further optimization. rsc.org

Isobutoxy Group Installation Strategies

The installation of the isobutoxy group is typically achieved via a Williamson ether synthesis. This involves the alkylation of a precursor containing a hydroxyl group with an isobutyl halide. A specific example is the reaction of 3-bromo-4-hydroxybenzonitrile with isobutyl bromide. google.com The reaction is generally performed in the presence of a base, such as triethylamine, to deprotonate the phenol (B47542), and a solvent like acetone. google.com To facilitate the reaction, a catalyst like potassium iodide is often added. google.com This straightforward nucleophilic substitution reaction is a reliable method for forming the required ether linkage on the aromatic ring.

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact. For the multi-step synthesis of this compound, several parameters can be fine-tuned. The final borylation step, often involving the reaction of an arylmetal intermediate with a borate ester, is a critical point for optimization. google.com This can involve a lithium-halogen exchange followed by reaction with an trialkyl borate at low temperatures, typically between -80 °C and 0 °C, to prevent side reactions. google.comnih.gov

In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling used to form the C-B bond, the choice of catalyst, ligands, base, and solvent system is paramount. nih.govboronmolecular.com The efficiency of these cross-coupling reactions is highly dependent on the specific combination of these components. Optimization studies often evaluate various catalysts and conditions to find the ideal balance between reaction conversion and selectivity. scielo.br

Below is an interactive data table summarizing key parameters that are typically optimized in the synthesis of arylboronic acids.

| Parameter | Variable Options | Desired Outcome |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄), Iridium complexes | High turnover number, high yield, selectivity |

| Solvent | THF, Dioxane, Ethanol (B145695), Acetonitrile, Toluene (B28343) | Good solubility of reactants, optimal reaction rate, ease of removal |

| Base | K₃PO₄, Cs₂CO₃, Et₃N | Efficient activation of reagents, minimal side reactions |

| Temperature | -80°C to 150°C | Increased reaction rate without promoting decomposition or side products |

| Boron Source | Triisopropyl borate, Trimethyl borate, Pinacolborane, Bis(pinacolato)diboron | High efficiency of borylation, stability of reagent |

| Reaction Time | Minutes to Days | Complete conversion of starting material, minimizing degradation of product |

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like boronic acids to reduce environmental impact. nih.govrsc.org Key strategies include the use of safer solvents, alternative energy sources, and catalytic methods to minimize waste. researchgate.net

One green approach involves using environmentally benign solvents like ethanol instead of more hazardous options such as benzene or dichloromethane. nih.govrsc.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are inherently greener as they reduce the number of synthetic steps and purification requirements, thereby improving atom economy. nih.gov The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.gov

Furthermore, mechanochemistry, or the use of solvent-free grinding, presents a facile and environmentally friendly method for certain transformations, such as the formation of boronic acid esters, completely eliminating the need for solvents. rsc.orgresearchgate.net Catalytic methods are central to green chemistry, and developing highly efficient catalysts for borylation and other steps allows for reactions to proceed under milder conditions with less waste. researchgate.net

Computational and Retrosynthetic Analysis of Synthetic Routes

Modern synthetic planning is increasingly aided by computational tools that can predict and analyze potential reaction pathways.

Application of Retrosynthesis Prediction Algorithms for Pathway Elucidation

The process involves two main tasks: single-step retrosynthesis, which predicts the immediate reactants for a given product, and multi-step retrosynthesis, which assembles these individual steps into a complete synthetic pathway. engineering.org.cnmit.edu For a molecule like this compound, an algorithm would analyze the target structure and propose disconnections based on known chemical transformations. arxiv.org Molecules are often represented as strings (SMILES) or graphs, which the AI models, such as Transformers or Sequence-to-Sequence (Seq2Seq) models, use to predict the transformations. chemrxiv.orgmit.edu These algorithms can be categorized as template-based, which use predefined reaction rules, or template-free, which can predict novel reactions. arxiv.org

Comparative Analysis of Predicted Versus Reported Synthetic Pathways

For this compound, a reported route might begin with a readily available, substituted phenol and introduce the functional groups sequentially. google.com A retrosynthesis algorithm, however, would likely identify the C-B bond as a primary disconnection, a common retrosynthetic step for boronic acids. amazonaws.com It might also propose different sequences for installing the cyano and isobutoxy groups based on the calculated success probabilities of each step. Radical-based disconnections, which are less common in traditional analysis but can offer synthetic shortcuts, might also be proposed by advanced algorithms. nih.gov

The following table provides a hypothetical comparison between a plausible reported pathway and a predicted pathway.

| Feature | Plausible Reported Pathway | Plausible AI-Predicted Pathway |

| Key Disconnection | C-O bond (etherification) and C-Br to C-CN conversion. | C-B bond (borylation) as the final step. |

| Starting Material | 3-Bromo-4-hydroxybenzonitrile or similar. google.com | 1-Bromo-3-cyano-4-isobutoxybenzene. |

| Sequence of Events | 1. Etherification 2. Cyanation 3. Borylation | 1. Proposes multiple sequences for functional group installation 2. Ranks pathways by feasibility score 3. Final step is almost always borylation of an aryl halide. |

| Rationale | Based on established, reliable reactions and precursor availability. | Based on maximizing reaction success probability from a large dataset; prioritizes high-yielding, well-documented final steps. |

Reactivity and Transformative Chemistry of 3 Cyano 4 Isobutoxyphenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures. wikipedia.orgtcichemicals.comnih.gov (3-Cyano-4-isobutoxyphenyl)boronic acid serves as an effective coupling partner in these transformations due to the stability and reactivity of its boronic acid group.

The coupling of arylboronic acids with halogenated heterocycles, such as thiazole (B1198619) derivatives, is a key strategy for synthesizing molecules that are prevalent in medicinal chemistry and material science. While specific literature detailing the Suzuki-Miyaura coupling of this compound with a halogenated thiazole is not extensively documented, the reaction is highly feasible based on established methodologies for similar substrates. researchgate.netnih.gov For instance, the coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with various arylboronic acids demonstrates that such transformations proceed efficiently under standard Suzuki-Miyaura conditions. researchgate.netnih.gov

The reaction involves the palladium-catalyzed coupling of the boronic acid with a halogenated thiazole, such as 2-bromothiazole (B21250) or 2-chlorothiazole, to form a 2-arylthiazole derivative. The electron-withdrawing nature of the cyano group on the boronic acid can influence the transmetalation step, a crucial part of the catalytic cycle. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling of Arylboronic Acids with Halogenated Thiazoles

| Entry | Halogenated Thiazole | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O/MeOH | Reflux | 55 | nih.gov |

| 2 | 3-Bromo-5-chloro-1,2,4-thiadiazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80 | - | researchgate.net |

| 3 | 2-Bromobenzothiazole | Phenylboronic acid | Pd₂(dba)₃ | Na₂CO₃ | Dioxane/H₂O | Reflux | >95 | mdpi.com |

| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 150 (MW) | 94 | libretexts.org |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition : The cycle begins with the oxidative addition of the halogenated thiazole to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate, where the C-X bond (X = Cl, Br, I) of the thiazole is broken and new Pd-C and Pd-X bonds are formed. The reactivity of the halide follows the order I > Br > Cl. tcichemicals.com

Transmetalation : This is the key step where the organic group is transferred from boron to palladium. First, the boronic acid reacts with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. youtube.com This boronate then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex. The organic group from the boronic acid is now attached to the palladium center.

Reductive Elimination : In the final step, the two organic groups (the thiazole and the 3-cyano-4-isobutoxyphenyl moiety) on the palladium(II) complex couple, forming a new C-C bond and the desired product. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the specific reaction conditions.

Solvents : A variety of solvents can be employed, often in biphasic systems to facilitate the interaction of organic and inorganic reagents. Common choices include toluene, 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often mixed with water. youtube.com

Bases : The base plays a critical role in activating the boronic acid for transmetalation. youtube.com Inorganic bases are most common, with choices ranging from mild carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) to stronger phosphates (K₃PO₄) and hydroxides. The choice of base can significantly impact the reaction rate and yield and must be compatible with any base-sensitive functional groups on the substrates. nih.gov

Ligands : Ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity. organic-chemistry.org For coupling reactions involving less reactive aryl chlorides, electron-rich and bulky phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or dialkylbiaryl phosphines (e.g., SPhos, XPhos) are often necessary to promote the challenging oxidative addition step. organic-chemistry.orgnih.gov N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for these transformations. nih.gov

Temperature : Many Suzuki-Miyaura couplings require heating to proceed at a reasonable rate, with temperatures typically ranging from 60 to 120 °C. princeton.edu The required temperature depends on the reactivity of the coupling partners, particularly the organic halide. Microwave irradiation has also been shown to accelerate these reactions significantly. libretexts.org

Table 2: Effect of Ligands and Bases on a Model Suzuki-Miyaura Coupling

| Entry | Ligand | Base | Solvent | Temperature | Outcome | Reference |

| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 °C | Standard conditions, effective for bromides | researchgate.net |

| 2 | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 °C | Effective for aryl chlorides | jyu.fi |

| 3 | SPhos | K₃PO₄ | n-Butanol | 100 °C | Broad scope for heteroaryl chlorides | organic-chemistry.org |

| 4 | XPhos | K₃PO₄ | Dioxane | 80 °C | Effective for hindered substrates | researchgate.net |

| 5 | None | Na₂CO₃ | Dioxane/H₂O | Reflux | Possible for activated substrates | mdpi.com |

A major advantage of the Suzuki-Miyaura reaction is its broad substrate scope and high tolerance for a wide array of functional groups. researchgate.net For this compound, both the electron-withdrawing nitrile group and the electron-donating isobutoxy ether group are well-tolerated under typical Suzuki conditions. Similarly, the thiazole coupling partner can bear various substituents without interfering with the reaction. However, substrates with very acidic protons, such as phenols or unprotected indazoles, can sometimes inhibit the reaction or require modified conditions. organic-chemistry.org Electron-deficient boronic acids, like the subject compound, can sometimes be prone to protodeboronation (cleavage of the C-B bond by a proton source), which can be mitigated by careful choice of reaction conditions, such as using anhydrous solvents or specific bases. nih.gov

Beyond palladium catalysis, arylboronic acids are also competent substrates in cross-coupling reactions promoted by other transition metals, most notably copper. The Chan-Lam coupling reaction, for instance, utilizes a copper catalyst to form carbon-heteroatom bonds, typically C-N or C-O bonds. rsc.orgmdpi.com

In a typical Chan-Lam reaction, an arylboronic acid is coupled with an amine or an alcohol in the presence of a copper(II) source, such as Cu(OAc)₂, often under an air or oxygen atmosphere. rsc.orgnih.gov This reaction provides a powerful alternative to the Buchwald-Hartwig amination for the synthesis of arylamines and aryl ethers. Although a widely applicable reaction for arylboronic acids, specific examples detailing the use of this compound in copper-promoted couplings are not prevalent in the surveyed literature. However, the functional groups on the molecule are generally compatible with these conditions, suggesting its potential utility in such transformations. nih.gov

Suzuki-Miyaura Cross-Coupling with Halogenated Thiazole Derivatives

Role as a Lewis Acid Catalyst in Organic Transformations

Boronic acids possess an empty p-orbital on the boron atom, which allows them to function as Lewis acids. ru.nl This Lewis acidity can be harnessed to catalyze a variety of organic transformations, typically by activating Lewis basic substrates such as carbonyl compounds or alcohols. wikipedia.orgru.nl For example, arylboronic acids have been shown to catalyze dehydration reactions, carbonyl condensations, and cycloadditions. ru.nl

The catalytic activity often involves the formation of a reversible covalent bond between the boronic acid and an oxygen-containing functional group on the substrate. ru.nl This interaction can activate the substrate towards nucleophilic attack or facilitate a particular rearrangement. While the field of organoboron catalysis is expanding, the application of this compound specifically as a Lewis acid catalyst has not been a primary focus of reported research, which has centered on its role as a nucleophilic partner in cross-coupling reactions. The electronic properties conferred by the cyano and isobutoxy groups could, in principle, modulate its Lewis acidity compared to simpler arylboronic acids.

Principles of Boronic Acid Catalysis

Boronic acids, including this compound, function as versatile catalysts primarily due to the unique electronic properties of the boron atom. nih.gov The boron atom in a boronic acid possesses a vacant p-orbital, which makes it electron-deficient and confers Lewis acidic properties. mit.edu This Lewis acidity allows boronic acids to readily interact with and activate nucleophilic functional groups, most notably hydroxyl groups found in alcohols, carboxylic acids, and water. nih.gov

A fundamental principle of boronic acid catalysis (BAC) is the ability to form reversible covalent bonds with these hydroxyl-containing substrates. researchgate.netrsc.orgualberta.ca This interaction typically leads to the formation of a tetrahedral boronate species, which can activate the substrate for subsequent reactions. researchgate.net This transient activation bypasses the need for stoichiometric activating reagents, which are often wasteful or toxic, positioning boronic acid catalysis as an atom-economical and "green" methodology. researchgate.netboronmolecular.com The catalytic activity can be tuned by modifying the organic substituent on the boron atom; electron-withdrawing groups, such as the cyano group in this compound, generally increase the Lewis acidity and, consequently, the catalytic efficacy. nih.govualberta.ca This catalytic strategy enables both electrophilic and nucleophilic modes of activation for a variety of organic transformations. researchgate.netrsc.org

Catalytic Applications in Condensation Reactions

Boronic acids and their simpler inorganic counterpart, boric acid, are effective catalysts for condensation reactions, particularly aldol-type condensations. nih.govnih.gov These reactions involve the formation of a carbon-carbon bond through the reaction of an enol or enolate with a carbonyl compound. In this context, the boronic acid catalyst acts as a Lewis acid, activating the carbonyl group of an aldehyde or ketone towards nucleophilic attack.

The catalytic cycle is believed to involve the formation of an enol borate (B1201080) ester intermediate. nih.gov This activation strategy facilitates reactions that might otherwise require harsh conditions or strong acid/base promoters. Boric acid has been successfully used to catalyze the condensation of acetophenone (B1666503) derivatives and active methylene (B1212753) compounds with various aldehydes. nih.gov While specific studies detailing the use of this compound in condensation reactions are not prevalent, its inherent Lewis acidity and structural similarity to other effective arylboronic acid catalysts suggest its potential utility in this class of transformations. The electron-withdrawing nature of the cyano group would enhance the Lewis acidity of the boron center, potentially leading to higher catalytic activity.

Utility in Acylation and Esterification Processes

Boronic acid catalysis is particularly effective for acylation and esterification reactions, which are fundamental transformations in organic synthesis. nih.gov These processes, including the formation of amides and esters from carboxylic acids, are catalyzed by boronic acids through the electrophilic activation of the carboxylic acid. researchgate.netrsc.org The boronic acid catalyst reversibly forms a covalent adduct with the carboxylic acid, typically an acyloxyboronate species. This intermediate is more electrophilic than the free carboxylic acid, rendering it highly susceptible to nucleophilic attack by an alcohol (for esterification) or an amine (for amidation).

This method provides a mild and efficient alternative to traditional procedures that often require stoichiometric coupling reagents or harsh dehydrating conditions. researchgate.net Boric acid itself has been shown to be an efficient catalyst for the selective esterification of certain carboxylic acids. nih.gov The enhanced Lewis acidity of this compound, due to its electron-deficient aromatic ring, makes it a prime candidate for catalyzing such transformations efficiently under mild conditions.

Participation in Alkylation and Cycloaddition Reactions

The catalytic scope of boronic acids extends to alkylation and cycloaddition reactions. Electron-deficient arylboronic acids are particularly adept at catalyzing direct Friedel-Crafts type alkylations by activating π-activated alcohols. ualberta.ca The boronic acid polarizes the C–O bond of the alcohol, facilitating the formation of a carbocation intermediate that can then be trapped by an arene or another suitable nucleophile. researchgate.netualberta.ca The presence of the electron-withdrawing cyano group in this compound makes it well-suited for this type of catalysis.

Furthermore, boronic acids have demonstrated efficacy in catalyzing cycloaddition reactions. nih.gov This is achieved through Lewis-acid activation of the reactants, which lowers the energy of the transition state. nih.gov For example, ortho-substituted arylboronic acids have been used to promote the reactivity of unsaturated carboxylic acids in cycloaddition processes. nih.gov This catalytic approach offers a valuable tool for constructing cyclic molecular architectures under mild conditions. researchgate.net

Table 1: Overview of Catalytic Reactions

| Reaction Type | Role of Boronic Acid | Substrate Activated |

|---|---|---|

| Condensation | Lewis Acid Catalyst | Carbonyl Group |

| Acylation | Lewis Acid Catalyst | Carboxylic Acid |

| Esterification | Lewis Acid Catalyst | Carboxylic Acid |

| Alkylation | Lewis Acid Catalyst | Alcohol |

| Cycloaddition | Lewis Acid Catalyst | Unsaturated Carboxylic Acid |

Electrophilic and Nucleophilic Reactions of the Boronic Acid Moiety

The boronic acid moiety, B(OH)₂, exhibits dual reactivity, capable of participating in both electrophilic and nucleophilic reactions. The boron atom is electron-deficient due to its vacant p-orbital, making it a natural electrophile or Lewis acid. mit.edunih.gov It readily accepts a pair of electrons from a nucleophile (a Lewis base), such as the oxygen atom of a hydroxyl group or a water molecule. nih.gov This electrophilic character is central to its catalytic activity and its ability to bind to biological molecules, as seen in the mechanism of boronic acid-based enzyme inhibitors that form complexes with nucleophilic residues in active sites. nih.gov

Upon interaction with a nucleophile, the boron atom transitions from a trigonal planar, sp²-hybridized state to a tetrahedral, sp³-hybridized state, forming a negatively charged boronate complex. researchgate.net This boronate species can then act as a nucleophile in certain contexts. For instance, in the Suzuki-Miyaura cross-coupling reaction, the transmetalation step involves a boronate species acting as the nucleophilic partner that delivers an organic group to the transition metal center. Therefore, the boronic acid functionality can be considered a "latent" nucleophile, requiring activation by a base to form the reactive boronate.

Derivatization of the Boronic Acid Functionality (e.g., to Boronic Esters)

The boronic acid functionality of this compound is readily derivatized, most commonly through conversion to boronic esters (also known as boronate esters). This transformation is typically achieved by reacting the boronic acid with an alcohol, particularly a 1,2- or 1,3-diol such as pinacol (B44631), ethylene (B1197577) glycol, or tartrate derivatives. sciforum.net

The formation of boronic esters from boronic acids is an equilibrium process that produces water as a byproduct. sciforum.net To drive the reaction to completion, water is typically removed from the reaction mixture. sciforum.net Common laboratory techniques to achieve this include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents like anhydrous magnesium sulfate (B86663) (MgSO₄), calcium hydride (CaH₂), or molecular sieves. sciforum.net Boronic esters are often preferred over their parent boronic acids in synthetic applications because they are less polar, easier to handle and purify via chromatography, and tend to be more stable, avoiding the formation of oligomeric anhydrides (boroxines) that can occur with free boronic acids. sciforum.netresearchgate.net These stable, well-defined derivatives, such as the pinacol ester of this compound, are widely used as building blocks in multicomponent reactions and cross-coupling chemistry. nih.gov

Table 2: Common Methods for Boronic Ester Synthesis

| Method | Reagents | Conditions | Purpose |

|---|---|---|---|

| Dehydration with Molecular Sieves | Boronic Acid, Diol, Molecular Sieves | Room temperature in a solvent like toluene | Removes water byproduct to drive equilibrium |

| Azeotropic Distillation | Boronic Acid, Diol | Reflux in a solvent like toluene with a Dean-Stark trap | Physically removes water as an azeotrope |

| Dehydration with CaH₂ | Boronic Acid, Diol, CaH₂ | Reflux in a solvent like THF | Chemically reacts with water byproduct |

Applications in Complex Molecule Synthesis

Strategic Intermediate in the Synthesis of Xanthine (B1682287) Oxidase Inhibitors

This boronic acid derivative plays a crucial role as a strategic intermediate in the production of xanthine oxidase inhibitors, a class of drugs primarily used to treat conditions associated with hyperuricemia, such as gout.

The most prominent application of (3-Cyano-4-isobutoxyphenyl)boronic acid is as a direct precursor in the synthesis of Febuxostat. Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.

| Reactant A | Reactant B | Catalyst | Key Transformation | Advantage |

|---|---|---|---|---|

| This compound | Ethyl-2-bromo-4-methylthiazole-5-carboxylate | Palladium-based (e.g., Pd(PPh3)4) | C-C bond formation between phenyl and thiazole (B1198619) rings | Convergent, efficient, potential for one-pot procedure |

Various synthetic routes for Febuxostat have been developed, each with distinct advantages and disadvantages. Early methods often involved multi-step linear sequences and harsh reagents. For instance, one of the initial patented syntheses started from 4-hydroxy-3-nitrobenzaldehyde (B41313) and involved seven steps, including the use of toxic cyanides. Another route utilized p-nitrophenyl-carbonitrile and potassium cyanide in DMSO.

Later developments aimed to improve efficiency and safety. A common alternative approach begins with 4-hydroxythiobenzamide, which undergoes a Hantzsch thiazole synthesis, followed by formylation, conversion of the formyl group to a cyano group, etherification, and finally hydrolysis. However, this route can be lengthy, and some steps, like formylation using polyphosphoric acid (PPA), present challenges for industrial scale-up due to high viscosity and the generation of significant phosphorus-containing wastewater. The use of trifluoroacetic acid for formylation is another alternative, but it poses issues with equipment corrosion.

In contrast, the convergent synthesis using this compound offers a more direct and "greener" pathway. It avoids many of the harsh reagents and difficult-to-handle intermediates associated with linear syntheses. The mild conditions and high efficiency of the Suzuki coupling make this route particularly attractive for industrial production. google.com

| Route Type | Key Starting Materials | Key Reagents/Conditions | Notable Drawbacks |

|---|---|---|---|

| Linear Synthesis A | 4-Hydroxy-3-nitrobenzaldehyde | Cyanides | Long (7 steps), use of highly toxic reagents. |

| Linear Synthesis B | 4-Hydroxythiobenzamide | Polyphosphoric acid (PPA) or Trifluoroacetic acid | High viscosity of PPA, environmental pollution, equipment corrosion. |

| Convergent Synthesis | This compound, Ethyl-2-bromo-4-methylthiazole-5-carboxylate | Palladium catalyst, mild conditions | Cost of palladium catalyst and boronic acid precursor. |

Following a comprehensive review of the provided search results, no specific examples were found detailing the use of this compound for the synthesis of other thiazole-containing scaffolds besides Febuxostat and its direct analogs.

Precursor for Febuxostat Synthesis

Utility in the Construction of Other Biologically Relevant Molecules

Based on the available search results, there is no information to suggest that this compound has been utilized in the synthesis of substituted furan-2-carboxylic acid derivatives.

General Applicability in Building Aryl-Heterocyclic Systems

The structure of this compound, featuring a cyano and an isobutoxy group on the phenyl ring, makes it a key intermediate in the synthesis of pharmaceutically active compounds. Research findings, particularly from patent literature, highlight its role in the synthesis of Febuxostat and other complex heterocyclic systems. These examples underscore the general applicability of this boronic acid in creating diverse aryl-heterocyclic structures.

A significant application of this compound is in the synthesis of Febuxostat, a potent xanthine oxidase inhibitor. In a documented synthetic route, the boronic acid is coupled with a thiazole derivative, specifically ethyl 2-bromo-4-methylthiazole-5-carboxylate. This Suzuki coupling reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. The reaction proceeds efficiently to yield the desired aryl-thiazole product, a core component of Febuxostat. google.com

The versatility of this compound is further demonstrated in its reactions with other heterocyclic systems. For instance, it has been successfully coupled with a substituted thiophene, methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate, to generate a complex aryl-thiophene structure. googleapis.com This showcases its utility in constructing molecules with different five-membered heterocyclic rings.

Furthermore, its reactivity extends to nitrogen-containing heterocycles, as evidenced by its coupling with 5-(5-bromo-2-thienyl)-1H-tetrazole. googleapis.com This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and the thienyl ring of the tetrazole derivative, highlighting its applicability in synthesizing molecules with multiple heterocyclic components.

The following table summarizes the documented applications of this compound in the synthesis of various aryl-heterocyclic systems:

| Heterocyclic Partner | Catalyst | Base | Product |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester google.com |

| Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate | Not specified | Sodium Carbonate | Methyl 4-bromo-5-(3-cyano-4-isobutoxyphenyl)-3-fluorothiophene-2-carboxylate googleapis.com |

| 5-(5-Bromo-2-thienyl)-1H-tetrazole | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | 5-(5-(3-Cyano-4-isobutoxyphenyl)thiophen-2-yl)-1H-tetrazole googleapis.com |

These examples from the scientific literature firmly establish this compound as a versatile and valuable reagent for the synthesis of a range of complex aryl-heterocyclic systems. Its predictable reactivity in Suzuki-Miyaura coupling reactions makes it a reliable choice for medicinal chemists and synthetic organic chemists in the design and construction of novel molecular entities. The retrosynthetic analysis of complex molecules like Febuxostat often identifies this compound as a key starting material, further cementing its importance in the field. nih.govnih.gov

Advanced Spectroscopic and Mechanistic Studies on Reactions Involving 3 Cyano 4 Isobutoxyphenyl Boronic Acid

In-Situ Monitoring Techniques for Reaction Progress

The real-time analysis of chemical reactions provides invaluable insights into reaction kinetics, intermediate formation, and the influence of various parameters on the reaction pathway. For reactions involving arylboronic acids, several in-situ spectroscopic techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹¹B, and ¹⁹F NMR, is a powerful tool for monitoring the progress of reactions involving boronic acids. For instance, ¹¹B NMR spectroscopy can be utilized to track the conversion of boronic acids to boronate esters, providing quantitative data on reaction kinetics and equilibrium. mdpi.comresearchgate.net Specialized techniques, such as fluoride coordination with ¹¹B NMR, have been developed to differentiate between various boron species in solution. mdpi.comresearchgate.net Furthermore, ¹⁹F NMR spectroscopy is a sensitive method for kinetic analysis, particularly in reactions where a fluorine-containing reagent is involved. nih.govnih.gov

While these techniques are well-established for the study of arylboronic acids, no specific studies have been identified that apply them to monitor reactions involving (3-Cyano-4-isobutoxyphenyl)boronic acid.

Role of Computational Chemistry in Understanding Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. DFT calculations can provide detailed energetic profiles of reaction pathways, including the structures and energies of transition states and intermediates. This information is crucial for understanding the factors that control the reactivity and selectivity of a reaction.

In the field of arylboronic acid chemistry, computational studies have been used to:

Probe the energetics of palladium-catalyzed cross-coupling reactions. nih.govnih.gov

Investigate the mechanism of transmetalation in the Suzuki-Miyaura reaction. nih.gov

Understand the influence of ligands on the catalytic cycle. nih.gov

These computational approaches could theoretically be applied to model reactions involving this compound to predict its reactivity, understand the influence of its cyano and isobutoxy substituents, and rationalize experimental observations. However, no such computational studies specifically targeting this compound have been reported in the literature.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Transformations Involving (3-Cyano-4-isobutoxyphenyl)boronic acid

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net In the synthesis of Febuxostat, this boronic acid is coupled with a thiazole (B1198619) derivative, a reaction traditionally catalyzed by palladium complexes. researchgate.netnewdrugapprovals.org

Current research in catalysis is focused on developing more efficient, cost-effective, and sustainable catalytic systems. For transformations involving this compound, future developments are likely to include:

Palladium Catalysts with Advanced Ligands: While palladium remains a highly effective catalyst, research continues to explore the use of sophisticated phosphine (B1218219) ligands to enhance catalytic activity, improve reaction yields, and broaden the substrate scope. nih.gov The development of catalysts that are air- and moisture-stable would also simplify reaction procedures and reduce costs.

Alternative Metal Catalysts: To mitigate the high cost and potential toxicity of palladium, researchers are investigating the use of more abundant and benign metals such as nickel, copper, and iron for cross-coupling reactions. nih.gov The development of robust catalytic systems based on these metals for the transformation of this compound could offer significant economic and environmental advantages.

Heterogeneous Catalysis: The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, simplifies product purification and catalyst recycling. Future research may focus on immobilizing effective catalysts on solid supports for use in reactions with this compound, which would be particularly beneficial for industrial-scale synthesis. mdpi.com

A comparative overview of potential catalytic systems is presented in the table below.

| Catalyst Type | Potential Advantages | Research Focus |

| Advanced Palladium Systems | High efficiency, broad substrate scope | Development of air- and moisture-stable pre-catalysts, novel phosphine ligands. |

| Alternative Metal Catalysts (Ni, Cu, Fe) | Lower cost, reduced toxicity | Improving catalytic activity and stability, expanding substrate compatibility. |

| Heterogeneous Catalysts | Ease of separation, reusability | Immobilization of active metal complexes on solid supports, ensuring catalyst longevity. |

Exploration of Alternative Coupling Partners and New Reaction Types

Beyond its established role in the synthesis of biaryl compounds like Febuxostat, this compound has the potential to participate in a variety of other cross-coupling reactions. The exploration of new coupling partners and reaction types will significantly broaden its synthetic utility.

Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. This compound could potentially be coupled with amines, alcohols, and phenols to generate a diverse range of functionalized aromatic compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the synthesis of aryl amines from aryl halides or triflates and amines. While this reaction typically involves an aryl halide, variations using boronic acids are being explored.

Coupling with sp³-Hybridized Carbons: Recent advances in cross-coupling chemistry have enabled the formation of bonds between aryl groups and sp³-hybridized carbon atoms. This would allow for the direct connection of the (3-Cyano-4-isobutoxyphenyl) moiety to alkyl groups, opening up new synthetic possibilities.

The table below summarizes potential alternative coupling reactions and the types of bonds they form.

| Reaction Type | Coupling Partner | Bond Formed | Potential Products |

| Suzuki-Miyaura | Aryl/Vinyl Halides/Triflates | C(sp²)-C(sp²) | Biaryl and styrenyl compounds |

| Chan-Lam | Amines, Amides, Alcohols | C(sp²)-N, C(sp²)-O | Aryl amines, aryl ethers |

| Buchwald-Hartwig | Amines | C(sp²)-N | Aryl amines |

| Negishi | Organozinc reagents | C(sp²)-C | Diverse carbon skeletons |

| Hiyama | Organosilicon compounds | C(sp²)-C | Biaryl and other carbon structures |

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The integration of reactions involving this compound into these platforms is a promising area for future research.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer handling of hazardous reagents. The synthesis of boronic acids and their subsequent cross-coupling reactions are amenable to flow processes.

Automated synthesis platforms, which combine robotics with chemical reactors, enable the rapid synthesis and purification of a large number of compounds. This is particularly valuable in drug discovery and materials science for the creation of compound libraries. The use of this compound as a building block in such systems would facilitate the rapid exploration of chemical space around its core structure.

Potential in Materials Science and Functional Molecule Design

The unique electronic and structural features of this compound make it an attractive candidate for the design of novel functional materials and molecules. The cyano group is a strong electron-withdrawing group, which can influence the electronic properties of molecules and materials into which it is incorporated. The boronic acid moiety is a versatile functional group that can participate in various chemical transformations and interactions.

Potential applications in materials science include:

Organic Electronics: The incorporation of the (3-Cyano-4-isobutoxyphenyl) moiety into conjugated polymers or small molecules could lead to new materials with interesting optical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensors: The boronic acid group is known to interact with diols, such as those found in sugars. This property can be exploited to develop chemical sensors for the detection of biologically important molecules.

Functional Polymers: Polymerization of monomers containing the this compound unit could lead to polymers with unique properties, such as stimuli-responsiveness or specific binding capabilities.

The design of functional molecules could leverage the specific substitution pattern of this boronic acid to create molecules with tailored properties for applications in medicinal chemistry beyond its use in Febuxostat, or in the development of molecular probes and imaging agents.

Q & A

Q. What analytical methods are recommended for detecting trace boronic acid impurities in pharmaceutical intermediates?

A highly sensitive LC-MS/MS method using Multiple Reaction Monitoring (MRM) is preferred for detecting underivatized boronic acids at sub-ppm levels. Validation parameters (e.g., LOD, LOQ, accuracy) should align with ICH guidelines. This approach reduces sample preparation time compared to derivatization-based methods .

Q. How do boronic acids interact with diols, and what factors govern binding affinity?

Boronic acids form reversible covalent bonds with diols via boronate ester formation. Binding affinity depends on pH, diol stereochemistry, and boronic acid electronics. For example, stopped-flow kinetic studies reveal that kon values follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic stability .

Q. What synthetic strategies are effective for aromatic boronic acids with sensitive functional groups (e.g., cyano or isobutoxy)?

Protect boronic acids as esters (e.g., pinacol) during synthesis to avoid side reactions. Post-polymerization deprotection or phase-transfer catalysis (e.g., chemoselective oxidation) can isolate the free boronic acid while preserving functional groups like cyano or isobutoxy .

Q. How can boronic acids be integrated into drug discovery pipelines?

Boronic acids are used as reversible covalent inhibitors (e.g., proteasome inhibitors like Bortezomib) or bioisosteres for carbonyl groups. Rational design involves substrate mimicry, computational docking, and pharmacokinetic optimization (e.g., enhancing solubility via isobutoxy substituents) .

Advanced Research Questions

Q. How can conflicting data on boronic acid-diol binding kinetics under varying pH be resolved?

Discrepancies often arise from secondary interactions (e.g., electrostatic or hydrophobic forces). Use surface plasmon resonance (SPR) with controlled buffer systems (e.g., borate buffers at pH 8.5) to isolate specific binding events. For example, non-specific interactions with glycoproteins can be minimized by adjusting ionic strength .

Q. What experimental designs mitigate boroxine formation during MALDI-MS analysis of peptide boronic acids?

Derivatize boronic acids with diols (e.g., 2,3-butanedione) to form stable cyclic esters, preventing dehydration/trimerization. Alternatively, use arginine-specific labeling with phenylboronic acid to stabilize the analyte .

Q. How do structural modifications (e.g., cyano or trifluoromethyl groups) influence thermal stability for flame-retardant applications?

Thermogravimetric analysis (TGA) shows that electron-withdrawing groups (e.g., CN, CF₃) enhance thermal stability by increasing boron electronegativity. For instance, pyrene-1-boronic acid remains stable up to 600°C, making it suitable for high-temperature polymer composites .

Q. Can photoresponsive boronic acids enable spatiotemporal control in drug delivery systems?

Azobenzene-boronic acid conjugates exhibit light-dependent binding: Z-isomers enhance diol affinity (20-fold increase) due to steric and electronic effects. This enables reversible hydrogel stiffening or "catch-and-release" of glycosylated drugs using visible light .

Q. What strategies improve selectivity in boronic acid-based glycoprotein sensors?

Optimize surface chemistry to minimize non-specific interactions. For example, AECPBA-functionalized dextran surfaces show higher selectivity for mannose-terminated glycoproteins over non-glycosylated proteins when paired with borate buffers at pH 9.0 .

Data Contradiction Analysis

Q. Why do some studies report rapid boronic acid-diol equilibrium (<10 min) while others require hours?

Discrepancies arise from diol accessibility (e.g., cyclic vs. linear sugars) and boronic acid electronics. For sterically hindered diols (e.g., cellulose), diffusion-ordered spectroscopy (DOSY) can quantify binding kinetics in heterogeneous systems .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.